2-(5-Methyl-1H-imidazol-1-yl)pyridine
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Overview
Description
2-(5-Methyl-1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-imidazol-1-yl)pyridine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of 2-chloropyridine with 5-methylimidazole under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1H-imidazol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted imidazole and pyridine derivatives.
Scientific Research Applications
2-(5-Methyl-1H-imidazol-1-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-imidazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. For example, it can bind to metal ions in coordination complexes, influencing the reactivity and stability of the complex . In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-Methyl-1H-imidazol-1-yl)pyridine is unique due to the presence of a methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole-pyridine compounds and can lead to different interactions with molecular targets and different applications in research and industry.
Properties
CAS No. |
62154-60-3 |
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Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-(5-methylimidazol-1-yl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-8-6-10-7-12(8)9-4-2-3-5-11-9/h2-7H,1H3 |
InChI Key |
UCRHXUCHAYVUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN1C2=CC=CC=N2 |
Origin of Product |
United States |
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